6-(4-Methylpyrrolidin-2-yl)isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-(4-methylpyrrolidin-2-yl)isoquinoline |
InChI |
InChI=1S/C14H16N2/c1-10-6-14(16-8-10)12-2-3-13-9-15-5-4-11(13)7-12/h2-5,7,9-10,14,16H,6,8H2,1H3 |
InChI Key |
RCORHWNHJHBTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of 6 4 Methylpyrrolidin 2 Yl Isoquinoline
Diastereoselective Synthetic Approaches for the Pyrrolidine (B122466) Moiety
The diastereoselective synthesis of the 4-methylpyrrolidine ring in 6-(4-methylpyrrolidin-2-yl)isoquinoline often relies on the use of chiral auxiliaries or substrate-controlled reactions. These methods introduce a temporary chiral element that directs the formation of new stereocenters relative to its own.
One common strategy involves the use of chiral pool starting materials, such as amino acids, to construct the pyrrolidine ring. For instance, derivatives of proline or pyroglutamic acid can serve as templates. The inherent stereochemistry of these natural products can influence the stereochemical outcome of subsequent reactions.
Another approach is the diastereoselective alkylation of a chiral enolate derived from a proline derivative. The bulky chiral auxiliary attached to the nitrogen atom shields one face of the enolate, directing the incoming electrophile (a methylating agent in this case) to the opposite face, thus establishing the desired relative stereochemistry between the C2 and C4 positions.
Furthermore, diastereoselective cyclization reactions are employed. For example, a chiral acyclic precursor containing the necessary carbon framework and a chiral directing group can be induced to cyclize, with the stereochemistry of the directing group dictating the facial selectivity of the ring closure. The choice of reagents and reaction conditions is critical in achieving high diastereoselectivity.
Table 1: Comparison of Diastereoselective Synthetic Strategies for Pyrrolidine Moiety
| Strategy | Description | Typical Diastereomeric Excess (d.e.) |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like proline or pyroglutamic acid as starting materials. | >90% |
| Chiral Auxiliary-Mediated Alkylation | Employs a removable chiral group to direct the stereoselective introduction of the methyl group. | 80-98% |
| Substrate-Controlled Cyclization | The inherent stereochemistry of a chiral substrate directs the formation of the pyrrolidine ring. | 70-95% |
Enantioselective Catalysis in Pyrrolidine Ring Formation
Enantioselective catalysis offers a more atom-economical and elegant approach to establishing the absolute stereochemistry of the pyrrolidine ring. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.
A prominent strategy is the asymmetric hydrogenation of a pyrrole (B145914) or dihydropyrrole precursor. Chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, can effectively reduce the double bond with high enantioselectivity, leading to the formation of the chiral pyrrolidine.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. nih.gov Chiral amines, such as proline and its derivatives, can catalyze Michael additions or [3+2] cycloadditions to construct the pyrrolidine ring in a highly enantioselective manner. nih.gov For the synthesis of a 4-methylpyrrolidine, a conjugate addition of a nucleophile to a methyl-substituted α,β-unsaturated acceptor could be a key step.
Metal-catalyzed allylic amination is another effective method. In this approach, a chiral catalyst, typically a palladium or iridium complex, mediates the reaction between an allylic substrate and a nitrogen source, creating the C-N bond of the pyrrolidine ring with excellent enantiocontrol.
Table 2: Enantioselective Catalytic Methods for Pyrrolidine Synthesis
| Catalytic Method | Catalyst Type | Key Transformation | Typical Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | Chiral Rh or Ru complexes | Reduction of a pyrrole derivative | 90-99% |
| Organocatalytic Michael Addition | Chiral amines (e.g., proline) | Conjugate addition to an α,β-unsaturated system | 85-99% |
| [3+2] Cycloaddition | Chiral metal complexes or organocatalysts | Reaction of an azomethine ylide with an alkene | >95% |
| Asymmetric Allylic Amination | Chiral Pd or Ir complexes | Intramolecular cyclization of an allylic amine | 90-99% |
Control of Stereochemistry in the Isoquinoline-Pyrrolidine Linkage
One of the most effective methods for forging this bond stereoselectively is through asymmetric transition metal-catalyzed cross-coupling reactions. For instance, a chiral palladium or nickel catalyst can be used to couple a pyrrolidinyl organometallic reagent (e.g., a boronic acid or a zinc reagent) with a 6-halo-substituted isoquinoline (B145761). The chiral ligands on the metal center control the stereochemical outcome of the reaction.
Another approach involves the stereoselective addition of a nucleophilic pyrrolidine derivative to an electrophilic isoquinoline species, or vice versa. For example, a chiral N-acyliminium ion generated from the isoquinoline ring can be attacked by a silyl (B83357) enol ether of a pyrrolidine derivative, with the stereochemistry being directed by a chiral Lewis acid catalyst. rsc.org
Furthermore, directed metalation strategies can be employed. A directing group on the isoquinoline ring can position a metalating agent to deprotonate the C-6 position, followed by a stereoselective reaction with a chiral electrophilic pyrrolidine derivative. The choice of the directing group and the chiral electrophile is critical for achieving high stereocontrol.
Chiral Resolution Techniques for Enantiopure Derivatives
When a stereoselective synthesis does not provide enantiomerically pure this compound, or when a racemic synthesis is more practical, chiral resolution techniques are employed to separate the enantiomers.
Fractional crystallization is a classical method that involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. nih.gov Common resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization.
Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers.
Enzymatic resolution offers a highly selective method for separating enantiomers. A specific enzyme can be chosen to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.
Table 3: Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Formation and separation of diastereomeric salts with different solubilities. | Scalable, cost-effective for large quantities. | Success is not guaranteed, can be labor-intensive. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme may not be available for all substrates, limited to specific functional groups. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of individual protons and carbon atoms within the 6-(4-Methylpyrrolidin-2-yl)isoquinoline molecule. The ¹H NMR spectrum would reveal distinct signals for the aromatic protons of the isoquinoline (B145761) ring system and the aliphatic protons of the 4-methylpyrrolidine substituent. Similarly, the ¹³C NMR spectrum would show characteristic chemical shifts for the different carbon environments. chemicalbook.com
To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For instance, it would confirm the connectivity of protons within the pyrrolidine (B122466) ring and the aromatic protons on the isoquinoline core.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) couplings between protons and carbons. It is instrumental in connecting the pyrrolidine substituent to the isoquinoline ring at the C6 position by showing a correlation between the pyrrolidine protons and the carbons of the isoquinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can help to determine the relative stereochemistry of the substituents on the pyrrolidine ring.
Anomalous NMR spectra, such as extreme line broadening, have been observed in some 3,4-dihydroisoquinolines and related compounds, which can complicate spectral interpretation. ias.ac.in However, for isoquinoline itself, sharp signals are typically observed. ias.ac.in
Due to the presence of a stereocenter at the 2-position of the pyrrolidine ring and potentially another at the 4-position, this compound is a chiral molecule. Determining the enantiomeric purity is crucial. Chiral NMR shift reagents, such as lanthanide complexes or other chiral solvating agents, can be employed for this purpose. researchgate.netunipi.itresearchgate.net These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum for each enantiomer. researchgate.netrsc.org The integration of these signals allows for the quantification of the enantiomeric excess. The choice of the appropriate chiral shift reagent is critical for achieving good separation of the signals. rsc.org
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining insights into its structure through fragmentation analysis. mcmaster.ca
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound, which is C₁₄H₁₆N₂. chemblink.comresearchgate.net
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. epa.govnih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This technique provides valuable structural information by revealing characteristic fragmentation pathways. researchgate.netepa.gov For instance, cleavage of the bond between the pyrrolidine ring and the isoquinoline moiety would be a likely fragmentation pathway, as would fragmentation within the pyrrolidine ring itself. The fragmentation of the isoquinoline core often involves the loss of HCN. mcmaster.ca
X-ray Crystallography for Absolute Configuration and Solid-State Structure
While NMR and MS provide extensive structural information, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov By growing a suitable single crystal of this compound, or a salt thereof, and analyzing its diffraction pattern, the precise arrangement of atoms in space can be determined. This includes bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can establish the absolute stereochemistry at the chiral centers, distinguishing between the (R) and (S) enantiomers. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules. jascoinc.comwikipedia.org Since this compound possesses at least two chiral centers—one at the C2 position of the pyrrolidine ring and another at the C4 position due to the methyl substituent—it is an optically active molecule, making it an ideal candidate for CD spectroscopic analysis.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum provides information about the molecule's secondary structure and the spatial arrangement of its chromophores. springernature.com For this compound, the isoquinoline ring acts as the primary chromophore. The interaction of this chromophore with the chiral pyrrolidine substituent would give rise to distinct CD signals.
Hypothetical CD Spectral Data for Enantiomers of this compound:
This table illustrates the expected mirror-image relationship between the CD spectra of the two enantiomers of the compound. The specific wavelengths and intensities of the Cotton effects would be determined experimentally.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) for (2R,4R)-isomer | Molar Ellipticity [θ] (deg·cm²/dmol) for (2S,4S)-isomer |
| 220 | +15,000 | -15,000 |
| 250 | -8,000 | +8,000 |
| 280 | +12,000 | -12,000 |
Note: This data is hypothetical and serves to illustrate the expected output of a CD spectroscopic analysis.
Hyphenated Analytical Techniques (e.g., HPLC-SPE-NMR, LC-MS/MS)
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the unambiguous identification of compounds like this compound.
High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR)
HPLC-SPE-NMR is a powerful technique that combines the high-resolution separation of HPLC with the detailed structural information provided by NMR. researchgate.net This method would be particularly useful for the analysis of a synthetic mixture containing this compound, allowing for the separation of isomers and impurities prior to NMR analysis.
The process involves separating the components of the mixture by HPLC. The peak corresponding to this compound would then be selectively trapped on a solid-phase extraction (SPE) cartridge. After washing away the HPLC mobile phase, the purified compound is eluted from the SPE cartridge with a deuterated solvent directly into the NMR spectrometer for analysis. This technique is invaluable for obtaining high-quality NMR spectra from small amounts of a compound within a complex matrix. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures. nih.gov In the context of this compound, LC-MS/MS would be instrumental in confirming the molecular weight and providing structural information through fragmentation analysis.
The compound would first be separated from other components by liquid chromatography. Upon entering the mass spectrometer, it would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be determined. In the tandem MS (MS/MS) stage, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is a unique fingerprint of the molecule and can be used to distinguish it from its isomers. researchgate.netchromatographyonline.com For example, the fragmentation of the pyrrolidine ring and the isoquinoline core would produce a characteristic set of daughter ions.
Hypothetical LC-MS/MS Fragmentation Data for this compound:
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Identity |
| 213.14 | 129.06 | Isoquinoline core |
| 84.08 | Methylpyrrolidine moiety | |
| 198.12 | Loss of a methyl group |
Note: This data is hypothetical and illustrates the expected fragmentation pattern in an LC-MS/MS experiment.
By combining these advanced spectroscopic and hyphenated techniques, a comprehensive structural elucidation of this compound can be achieved, providing a solid foundation for further research and development.
Computational Chemistry and Theoretical Investigations of 6 4 Methylpyrrolidin 2 Yl Isoquinoline and Analogues
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. It is instrumental in determining the optimized molecular geometry and electronic characteristics of molecules like isoquinoline (B145761) and its derivatives.
DFT calculations are employed to find the lowest energy structure of a molecule by optimizing its geometric parameters, such as bond lengths and bond angles. For the parent isoquinoline molecule, studies using the B3LYP functional with a 6-311++G(d,p) basis set have determined its optimized geometry. figshare.com These calculations provide a detailed three-dimensional model of the molecule. For 6-(4-methylpyrrolidin-2-yl)isoquinoline, DFT would similarly predict the preferred spatial arrangement of the isoquinoline and methylpyrrolidine rings relative to each other.
Beyond geometry, DFT is crucial for analyzing a molecule's electronic structure. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. figshare.com A smaller gap suggests the molecule is more polarizable and reactive. For instance, DFT analysis of isoquinoline revealed a HOMO-LUMO gap of 3.78 eV, indicating its relative stability. figshare.com Similar calculations on isoquinoline-based chromophores have shown how substitutions can tune this energy gap, influencing the molecule's electronic and optical properties. nih.govresearchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies nucleophilic and electrophilic regions, which is fundamental for predicting sites of chemical reactions. mdpi.com
Table 1: Calculated Electronic Properties of Isoquinoline using DFT (B3LYP/6-311++G(d,p))
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.581 eV figshare.com |
| LUMO Energy | 1.801 eV figshare.com |
| HOMO-LUMO Gap | 3.78 eV figshare.com |
| Dipole Moment | 2.004 D figshare.com |
| Chemical Hardness | 1.89 figshare.com |
This interactive table presents data for the parent isoquinoline molecule as a reference for understanding the types of parameters calculated via DFT.
Conformational Analysis and Energy Landscapes
The non-rigid nature of the methylpyrrolidine ring in this compound means the compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is a computational method used to identify these stable conformers and to map the energy landscape that governs their interconversion.
Theoretical calculations, such as those using Møller-Plesset perturbation theory (MP2), can discriminate between different stable conformations. rsc.org For a molecule like 1,2,3,4-tetrahydroquinoline, which has a saturated ring similar to pyrrolidine (B122466), computational methods have identified four stable conformers as two pairs of enantiomers. rsc.org These studies also calculate the energy barriers separating the conformers. Low energy barriers suggest that the molecule can easily transition between different conformations at room temperature, potentially leading to a single conformation being predominantly observed experimentally due to relaxation to the lowest energy state. rsc.org
For this compound, conformational analysis would focus on the puckering of the five-membered pyrrolidine ring and the orientation of the methyl group (either cis or trans to the isoquinoline substituent). Each of these arrangements corresponds to a different energy level. By mapping the potential energy surface, researchers can identify the most stable (lowest energy) conformer, which is likely to be the most populated and thus the most relevant for its biological or chemical activity.
Table 2: Hypothetical Relative Energies of Conformers for an Analogue
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Twist) | 35 | 0.00 |
| B (Envelope) | 15 | 1.2 |
| Transition State | 0 | 3.5 |
This interactive table illustrates how computational methods quantify the energy differences between various conformations of a cyclic structure.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. rsc.org By modeling the reactants, products, intermediates, and transition states, methods like DFT can map out the entire reaction pathway. rsc.orgescholarship.org This provides a detailed understanding of how a molecule like this compound might be synthesized.
For instance, a computational study on the synthesis of pyrrolidinedione derivatives detailed each stage of the reaction, including Michael addition and cyclization. rsc.org The calculations determined the energy barrier for each step, identifying the rate-limiting stage of the reaction. The energy barrier for the deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to be 21.7 kJ mol⁻¹, while a subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. rsc.org Such insights are crucial for optimizing reaction conditions to improve product yield and selectivity.
In the context of synthesizing this compound, computational studies could investigate various synthetic routes, such as the Pictet-Spengler or Bischler-Napieralski reactions for the isoquinoline core, followed by the formation and attachment of the methylpyrrolidine ring. By calculating the activation energies for different potential pathways, chemists can predict which route is most energetically favorable. These studies can also rationalize the formation of byproducts and help devise strategies to minimize them. escholarship.org
Table 3: Calculated Energy Barriers for a Multi-step Synthesis Analogue
| Reaction Step | Type | Calculated Energy Barrier (kJ mol⁻¹) |
|---|---|---|
| 1 | Michael Addition | 21.7 rsc.org |
| 2 | Proton Transfer | 197.8 rsc.org |
| 3 | Oxygen Migration | 142.4 rsc.org |
| 4 | Cyclization | 11.9 rsc.org |
This interactive table shows representative calculated energy barriers for different stages in a computationally studied reaction mechanism.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This capability is invaluable for structure verification and identification.
DFT is a popular quantum mechanical (QM) approach for predicting ¹H and ¹³C NMR chemical shifts, often achieving a root mean square error (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov More recently, machine learning (ML) models, particularly those using Graph Neural Networks (GNNs), have emerged as faster alternatives that can offer comparable or even superior accuracy. nih.gov These models are trained on large datasets of experimental NMR spectra to learn the complex relationship between a chemical structure and its corresponding chemical shifts. nih.govarxiv.org
For this compound, computational prediction of its NMR spectrum would be a key step in its characterization. By calculating the expected ¹H and ¹³C chemical shifts for different potential isomers and conformers, researchers can compare the predicted spectra to experimental data to confirm the correct structure. The accuracy of these predictions is crucial; studies have shown that for confident identification of a molecule in a pure sample, the error for predicted ¹H shifts in water should be below 0.6 ppm. nih.gov
Table 4: Comparison of Predicted vs. Experimental NMR Shifts for an Organic Molecule
| Method | Nucleus | Mean Absolute Error (MAE) |
|---|---|---|
| DFT (QM) | ¹H | ~0.2-0.4 ppm nih.gov |
| Machine Learning (GNN) | ¹H | <0.10 ppm nih.gov |
| HOSE Code | ¹H | ~0.2-0.3 ppm nih.gov |
| Machine Learning (GNN) | ¹³C | ~1.43 ppm nih.gov |
This interactive table compares the typical accuracy of different computational methods for predicting NMR chemical shifts.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While methods like DFT provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment, such as solvent molecules. mdpi.comnih.gov
For a molecule like this compound, MD simulations could be used to study several aspects. First, they can explore the conformational landscape in a dynamic context, showing how the molecule transitions between different shapes in solution. nih.gov Second, they provide a detailed picture of how the molecule interacts with solvent molecules, such as water. These simulations can reveal specific hydration patterns and identify key water molecules that might play a structural role, which can be critical for understanding how a drug molecule binds to its target. nih.govmdpi.com
This information is particularly relevant in drug discovery, where understanding the dynamic nature of a potential drug and its target is essential. mdpi.comnih.gov MD simulations can help assess the stability of a ligand in a binding pocket and provide energetic information about the protein-ligand interaction, guiding the design of more potent and specific therapeutic agents. nih.govmdpi.com
Table 5: Information Gained from Molecular Dynamics (MD) Simulations
| Property Studied | Information Obtained | Relevance |
|---|---|---|
| Conformational Flexibility | Accessible conformations and transitions over time | Understanding molecular shape and adaptability mdpi.com |
| Solvent Interactions | Hydration shells, specific water bridges | Insight into solubility and binding thermodynamics nih.gov |
| Binding Stability | How a ligand moves within a protein's active site | Assessing the durability of a drug-target complex mdpi.com |
| Free Energy of Binding | Quantitative estimate of binding affinity | Guiding lead optimization in drug design nih.gov |
This interactive table summarizes the key types of insights that can be derived from performing MD simulations.
Reactivity and Reaction Mechanisms of Isoquinoline Pyrrolidine Hybrid Systems
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline (B145761) Ring
The isoquinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a complex reactivity pattern towards aromatic substitution reactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic portion towards electrophilic attack and activates it towards nucleophilic attack. amerigoscientific.comuomustansiriyah.edu.iq Conversely, the benzene ring is more susceptible to electrophilic substitution. uomustansiriyah.edu.iqquimicaorganica.org
Electrophilic Aromatic Substitution:
In isoquinoline and its derivatives, electrophilic substitution reactions predominantly occur on the benzene ring, specifically at positions 5 and 8. quimicaorganica.orgyoutube.comresearchgate.net This is because the pyridine ring is deactivated by the electron-withdrawing nitrogen atom, making the carbocyclic ring the more electron-rich and thus more reactive site for electrophiles. uomustansiriyah.edu.iqquimicaorganica.orgyoutube.com The stability of the resulting cationic intermediate, known as the sigma complex or arenium ion, dictates the regioselectivity. Attack at positions 5 and 8 leads to more stable intermediates where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
For 6-(4-Methylpyrrolidin-2-yl)isoquinoline, the pyrrolidinyl substituent, being an alkylamino group, is generally considered an activating group. Activating substituents stabilize the cationic intermediate formed during electrophilic substitution by donating electrons into the ring system. wikipedia.org This would further favor substitution on the benzene ring. The directing effect of the C6-substituent needs to be considered. Typically, substituents at this position would direct incoming electrophiles to positions 5 and 7. However, the strong preference for substitution at the 5- and 8-positions in the isoquinoline nucleus often overrides the directing effect of the substituent. Therefore, for this compound, electrophilic attack is most likely to occur at the C5 position.
| Reaction Type | Reagents | Expected Major Product(s) | Reference |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-(4-methylpyrrolidin-2-yl)isoquinoline | uomustansiriyah.edu.iq |
| Sulfonation | H₂SO₄/SO₃ | This compound-5-sulfonic acid and this compound-8-sulfonic acid | uomustansiriyah.edu.iqresearchgate.net |
| Halogenation | Br₂/FeBr₃ | 5-Bromo-6-(4-methylpyrrolidin-2-yl)isoquinoline | wikipedia.org |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 5-Alkyl-6-(4-methylpyrrolidin-2-yl)isoquinoline | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-6-(4-methylpyrrolidin-2-yl)isoquinoline | wikipedia.org |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) on the isoquinoline ring is favored at the C1 position. youtube.comquora.com The electron-withdrawing nitrogen atom makes the C1 and C3 positions electron-deficient and thus susceptible to attack by nucleophiles. The intermediate formed upon attack at C1 is more stable because the negative charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. quora.comyoutube.com While the pyrrolidinyl group at C6 is an electron-donating group, which would generally disfavor NAS, the inherent reactivity of the C1 position in the isoquinoline ring system is the dominant factor.
Reactions of the Pyrrolidine (B122466) Ring (e.g., N-alkylation, Functionalization of Alkyl Substituents)
The pyrrolidine ring in this compound is a saturated, secondary amine and offers several sites for chemical modification. wikipedia.org
N-Alkylation:
The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it nucleophilic and basic. nih.gov It can readily react with alkyl halides or other electrophilic reagents to form a quaternary ammonium (B1175870) salt. youtube.com This N-alkylation can significantly alter the biological and physical properties of the molecule. For example, N-methylation of related pyrrolidine-containing compounds is a common structural modification in medicinal chemistry. wikipedia.org
Functionalization of the Methyl Substituent:
The methyl group at the C4 position of the pyrrolidine ring is generally unreactive. However, under specific conditions, such as free-radical halogenation, it could be functionalized. More synthetically useful transformations would likely involve the synthesis of derivatives from precursors where the methyl group is replaced by a more versatile functional group. The synthesis of substituted pyrrolidines often starts from precursors like proline or 4-hydroxyproline (B1632879), allowing for the introduction of various functionalities. nih.gov
Oxidation and Reduction Pathways of the Heterocyclic Rings
Both the isoquinoline and pyrrolidine rings can undergo oxidation and reduction, often with high selectivity depending on the reagents and reaction conditions.
Oxidation:
The isoquinoline ring can be oxidized under vigorous conditions. For instance, oxidation with alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and phthalic acid. youtube.comslideshare.net Oxidation with peracetic acid can form the N-oxide, which can influence the reactivity of the ring system. youtube.com In some cases, enzymatic oxidation of related tetrahydroisoquinolines by monoamine oxidase (MAO) has been observed to form the corresponding isoquinolinium ion. nih.gov
The pyrrolidine ring can also be oxidized. For example, domino reactions involving the oxidative dehydrogenation of 2-aryl-pyrrolidines have been used to synthesize pyrrolo[2,1-a]isoquinolines. nih.gov
Reduction:
The isoquinoline ring can be selectively reduced. Catalytic hydrogenation using platinum in the presence of methanol (B129727) typically reduces the pyridine ring, yielding a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. youtube.com However, using platinum with concentrated hydrochloric acid can lead to the reduction of the benzene ring, forming a 5,6,7,8-tetrahydroisoquinoline. youtube.com Reduction with tin and hydrochloric acid partially reduces the pyridine ring. youtube.com Stronger reducing agents like palladium on carbon with hydrogen can reduce both rings. youtube.com
The pyrrolidine ring is already saturated and therefore resistant to reduction under standard conditions.
| Ring System | Reaction Type | Reagents/Conditions | Product Type | Reference |
| Isoquinoline | Oxidation | Alkaline KMnO₄ | Pyridine-3,4-dicarboxylic acid, Phthalic acid | youtube.comslideshare.net |
| Isoquinoline | Oxidation | Peracetic acid | N-oxide | youtube.com |
| Isoquinoline | Reduction | H₂/Pt, Methanol | 1,2,3,4-Tetrahydroisoquinoline derivative | youtube.com |
| Isoquinoline | Reduction | H₂/Pt, Conc. HCl | 5,6,7,8-Tetrahydroisoquinoline derivative | youtube.com |
| Isoquinoline | Reduction | Sn/HCl | Partially reduced pyridine ring | youtube.com |
| Isoquinoline | Reduction | H₂/Pd-C | Fully reduced (decalin-like) derivative | youtube.com |
| Pyrrolidine | Oxidation | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂, TEMPO, O₂ | Pyrrolo[2,1-a]isoquinoline derivative | nih.gov |
Rearrangement Reactions Involving the Isoquinoline or Pyrrolidine Moieties
While less common than substitution or redox reactions, rearrangement reactions can occur in isoquinoline and pyrrolidine systems under specific conditions.
For isoquinoline derivatives, oxidative rearrangement of enamides derived from 1-methyl-3,4-dihydroisoquinolines with lead tetraacetate can lead to a ring expansion, forming 3-benzazepin-2-ones. acs.org
For the pyrrolidine ring, ring contraction of pyridines has been reported as a method for synthesizing pyrrolidine skeletons. osaka-u.ac.jpnih.gov Although this is a synthetic route to pyrrolidines rather than a reaction of a pre-existing pyrrolidine, it highlights the potential for skeletal rearrangements in related nitrogen-containing heterocycles.
Mechanistic Studies of Specific Transformations and Catalytic Cycles
The synthesis of complex molecules containing the isoquinoline-pyrrolidine framework often involves multi-step reactions with intricate mechanisms. For example, the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes is proposed to proceed through a domino process. nih.gov This involves an initial oxidative dehydrogenation of the pyrrolidine, followed by a ruthenium and copper-catalyzed cyclization with the alkyne, and finally a dehydrogenative aromatization to form the final product. nih.gov
Catalytic cycles are central to many of these transformations. For instance, the synthesis of substituted isoquinolines can be achieved through the electrophilic cyclization of iminoalkynes catalyzed by various metal species. nih.gov Silver-catalyzed ring closure of iminoalkynes is particularly effective. nih.gov
The study of such mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to novel isoquinoline-pyrrolidine hybrids.
Molecular Design Principles and Intermolecular Interactions
Principles of Structural Modification for Tailored Molecular Architecture
The design of a tailored molecular architecture for derivatives of 6-(4-Methylpyrrolidin-2-yl)isoquinoline involves strategic structural modifications to either the isoquinoline (B145761) ring or the pyrrolidine (B122466) moiety. The goal of such modifications is to optimize the compound's properties for specific applications.
Modifications to the Isoquinoline Ring: The isoquinoline core offers several positions for substitution, allowing for the fine-tuning of its electronic and steric properties. nih.gov Synthetic strategies such as the Bischler-Napieralski or Pictet-Spengler reactions provide routes to various isoquinoline derivatives, which can then be further functionalized. youtube.commdpi.com For instance, introducing electron-donating or electron-withdrawing groups onto the benzene (B151609) portion of the isoquinoline ring can modulate the electron density of the aromatic system, influencing its ability to participate in π-π stacking interactions.
Modifications to the Pyrrolidine Ring: The pyrrolidine substituent can also be readily modified. Altering the methyl group at the 4-position to other alkyl or functional groups can influence the compound's lipophilicity and conformational preferences. The nitrogen atom of the pyrrolidine ring can also be a point of diversification. acs.org These modifications can be guided by the desired interaction with a biological target, aiming to enhance binding affinity and selectivity. A one-pot, three-component cycloaddition strategy represents an efficient method for creating diverse pyrrolidine-fused scaffolds. acs.org
An illustrative table of potential structural modifications and their predicted impact on physicochemical properties is presented below.
Table 1: Illustrative Structural Modifications and Their Predicted Physicochemical Impact
| Modification Site | Moiety Introduced | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Hydrogen Bonding |
|---|---|---|---|
| Isoquinoline C-1 | -OCH₃ | Increase | No change |
| Isoquinoline C-7 | -Cl | Significant Increase | No change |
| Pyrrolidine N-1 | -C(O)CH₃ (Acetylation) | Decrease | Decrease H-bond donor potential |
| Pyrrolidine C-4 | -CF₃ | Significant Increase | No change |
Conformational Analysis and its Impact on Molecular Recognition
The conformation of the molecule as a whole determines how well it fits into a binding site on a target protein. The spatial arrangement of the isoquinoline and methylpyrrolidinyl groups dictates which intermolecular interactions can be formed. For example, a specific conformation might place the isoquinoline ring in an optimal position for a π-stacking interaction while simultaneously positioning the pyrrolidine nitrogen to act as a hydrogen bond acceptor.
Strategies for Modulating Non-covalent Interactions in Complex Systems
Non-covalent interactions are the primary forces driving molecular recognition and the formation of ligand-receptor complexes. For this compound, several types of non-covalent interactions are significant:
Hydrogen Bonding: The nitrogen atom in the isoquinoline ring and the nitrogen in the pyrrolidine ring can both act as hydrogen bond acceptors. youtube.com The presence of suitable hydrogen bond donors on a receptor molecule would lead to a strong, specific interaction.
π-π Stacking: The aromatic isoquinoline ring is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.
Hydrophobic Interactions: The methyl group on the pyrrolidine ring and the hydrocarbon backbone of the molecule can participate in hydrophobic interactions, which are crucial for binding in a nonpolar pocket of a receptor.
Cation-π Interactions: If the pyrrolidine nitrogen becomes protonated, it can form a cation-π interaction with an aromatic ring on a receptor.
Modulating these interactions can be achieved through the structural modifications discussed previously. For instance, adding a hydroxyl group to the isoquinoline ring would introduce a hydrogen bond donor, potentially leading to new interactions with a target. The use of molecular switches can also be a strategy to reversibly control non-covalent cross-linking in response to stimuli like heat or light. osti.gov
Computational Approaches to Predict Intermolecular Binding Modes
Computational chemistry provides powerful tools for predicting how this compound and its derivatives might bind to a biological target. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies can help to identify key interacting residues and guide the design of new derivatives with improved binding affinity.
Quantum Mechanics (QM): QM methods can be used to accurately calculate the electronic properties of the molecule, such as the electrostatic potential and orbital energies, which are important for understanding its reactivity and interaction patterns.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the role of conformational changes.
The following table provides illustrative data that could be generated from a computational study on derivatives of this compound against a hypothetical protein kinase target.
Table 2: Illustrative Computational Data for Designed Derivatives
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| 1 | None | -7.5 | π-π stacking with Phe80, H-bond with Asp145 |
| 2 | Isoquinoline C7-OH | -8.2 | Additional H-bond with Glu82 |
| 3 | Pyrrolidine C4-Et | -7.8 | Increased hydrophobic contact in binding pocket |
| 4 | Isoquinoline C1-NH₂ | -8.5 | New H-bond network with backbone carbonyls |
Influence of Stereochemistry on Molecular Recognition Events
The "4-Methylpyrrolidin-2-yl" portion of the molecule contains two chiral centers (at C2 and C4 of the pyrrolidine ring). This means that the compound can exist as four different stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).
Stereochemistry is critically important in molecular recognition because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a ligand can have vastly different biological activities. One stereoisomer may bind with high affinity and elicit a strong biological response, while another may have low affinity and be inactive. nih.gov
The specific three-dimensional arrangement of the atoms in each stereoisomer determines its shape and how it can interact with a chiral binding site. For example, in one stereoisomer, the methyl group might be oriented in a way that fits perfectly into a small hydrophobic pocket on the receptor, while in another stereoisomer, this group might clash with the receptor wall, preventing effective binding. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for understanding the structure-activity relationship of this compound. The synthesis of enantiopure isoquinoline frameworks is a significant focus for medicinal chemists. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-Methylpyrrolidin-2-yl)isoquinoline, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions involving pyrrolidine and isoquinoline derivatives. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives have been reacted with isoquinolinecarbonyl chlorides under controlled conditions (45–60°C, inert atmosphere) to form analogous structures. Key intermediates are characterized using electrospray ionization mass spectrometry (ESIMS) for molecular weight confirmation and IR spectroscopy for functional group analysis .
- Critical Step : Purification via column chromatography or recrystallization (e.g., ethanol) ensures product integrity .
Q. How is structural ambiguity in substituted isoquinoline derivatives resolved using spectroscopic data?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are critical. For example, stereochemical ambiguities in pyrrolidine-substituted compounds are resolved by analyzing coupling constants in ¹H NMR and comparing crystal packing interactions (e.g., C–H⋯π interactions) to confirm spatial arrangements .
- Data Interpretation : Cross-validation between experimental and computational NMR predictions (e.g., density functional theory) reduces misassignment risks .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while information science tools extract optimal reaction parameters (e.g., solvent, temperature). The ICReDD framework combines these with experimental feedback loops to refine conditions (e.g., reducing trial-and-error steps by 50%) .
- Case Study : AlCl₃-mediated cyclization reactions (e.g., in 1,2-dichlorobenzene at 378 K) benefit from computational modeling to identify side reactions and improve yields .
Q. What statistical design-of-experiment (DoE) approaches are effective for optimizing heterocyclic reaction yields?
- Methodology : Central composite designs or factorial experiments systematically vary parameters (e.g., catalyst loading, reaction time) to identify critical factors. For example, Polish Journal of Chemical Technology highlights DoE applications in minimizing experiments while maximizing data robustness, such as optimizing TiO₂ photoactivity or heterocyclic coupling reactions .
- Implementation : Use software like Minitab or JMP to analyze interactions between variables (e.g., temperature vs. solvent polarity) and predict optimal conditions .
Q. How do researchers resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodology : Discrepancies (e.g., in NMR chemical shifts) are addressed by re-evaluating computational models (e.g., solvent effects in DFT simulations) and validating with alternative techniques like gas chromatography-mass spectrometry (GC-MS) or X-ray diffraction. For instance, Zhuravleva et al. resolved stereochemical ambiguities in pyrroloquinoline derivatives by comparing experimental ¹H NMR data with simulated spectra .
- Best Practice : Multi-technique validation (e.g., IR + MS + XRD) ensures data consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
